3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
Description
Properties
Molecular Formula |
C24H14BrNO |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-bromo-9-dibenzofuran-3-ylcarbazole |
InChI |
InChI=1S/C24H14BrNO/c25-15-9-12-22-20(13-15)17-5-1-3-7-21(17)26(22)16-10-11-19-18-6-2-4-8-23(18)27-24(19)14-16/h1-14H |
InChI Key |
CULYPLGBLNKMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)C6=CC=CC=C6O5)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. This reaction is critical for constructing extended π-conjugated systems used in organic electronics.
Example Reaction :
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole + Phenylboronic Acid → 3-Phenyl-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
| Catalyst | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | Reflux (80°C) | 89% | |
| Pd₂(dba)₃/XPhos | THF/H₂O | Reflux (100°C) | 95.3% |
Key Findings :
-
Optimal conditions involve tetrakis(triphenylphosphine)palladium(0) or Pd₂(dba)₃ with XPhos as a ligand .
-
Reactions typically require inert atmospheres (N₂) and biphasic solvent systems (toluene/water or THF/water) .
Ullmann-Type C–N Coupling Reactions
Copper-catalyzed amination enables the substitution of bromine with amines, forming C–N bonds for pharmaceuticals or optoelectronic materials.
Example Reaction :
this compound + Aniline → 3-Anilino-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| CuI/ethylenediamine | Cs₂CO₃ | Toluene | Reflux (110°C) | 79.6% | |
| CuCl₂·2H₂O | – | DMSO | 100°C | 91% |
Key Findings :
-
Copper(I) iodide with ethylenediamine as a ligand enhances reaction efficiency .
-
Reactions in DMSO at elevated temperatures (100°C) achieve high yields without additional bases .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution with nucleophiles like amines or alkoxides under basic conditions.
Example Reaction :
this compound + NaOMe → 3-Methoxy-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
| Conditions | Nucleophile | Solvent | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Methoxide | DMF | 82% | |
| NaH, THF, RT | Sulfonamide | THF | 93.5% |
Key Findings :
-
Polar aprotic solvents (DMF , THF ) improve reaction rates .
-
Sodium hydride (NaH) effectively deprotonates nucleophiles at room temperature .
Functionalization via Triazine Coupling
The carbazole nitrogen can react with chlorotriazines to form host materials for organic light-emitting diodes (OLEDs).
Example Reaction :
this compound + 2-Chloro-4,6-diphenyl-1,3,5-triazine → Triazine-functionalized carbazole
| Conditions | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| NaH, RT | – | DMF | 93.5% |
Key Findings :
-
Reactions proceed at room temperature with sodium hydride as a base .
-
Products exhibit high thermal stability and electron-transport properties .
Cyclization and Heterocycle Formation
The bromine atom can participate in intramolecular cyclization to form polycyclic aromatic hydrocarbons (PAHs).
Example Reaction :
this compound → Dibenzo[b,n]carbazolo[1,2-d]furan
| Conditions | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos | Toluene | Reflux | 87% |
Key Findings :
Biological Activity
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of Carbazole Derivative : Starting with 9H-carbazole, bromination is performed to introduce the bromine atom.
- Coupling Reaction : The dibenzo[b,d]furan moiety is then introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling methods.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antiviral Activity
Recent studies have demonstrated that derivatives of carbazole, including this compound, exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, certain derivatives showed binding energies in the range of -8.77 to -8.92 kcal/mol, suggesting potent inhibitory effects against these targets .
Antimicrobial Properties
Carbazole derivatives have also been evaluated for their antimicrobial activities. In various studies, compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For example, compounds with methoxy and chloro substitutions showed pronounced effects against standard bacterial strains when tested at concentrations around 25 µg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival .
Case Studies
- SARS-CoV-2 Inhibition : A study focused on synthesizing benzofuran-based carbazole derivatives found that several compounds exhibited high binding affinities to SARS-CoV-2 proteins, indicating their potential as therapeutic agents against COVID-19 .
- Antimicrobial Efficacy : Another investigation into carbazole derivatives reported significant antibacterial activity against multiple pathogens, with specific compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of carbazole, including 3-bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, with studies showing that similar compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, in vitro studies have demonstrated that certain brominated carbazole derivatives possess IC50 values indicating effective inhibition of cell growth against specific cancer types .
Antimycobacterial Properties
The compound has also been synthesized as part of a series aimed at evaluating its antimycobacterial activity against Mycobacterium tuberculosis. A study highlighted the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from this compound, revealing promising results with minimal inhibitory concentrations (MIC) as low as 3.13 µg/mL for some derivatives .
Organic Electronics
The structural characteristics of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its electron transport properties are critical for enhancing the performance of electronic devices, including organic photovoltaic cells and OLEDs .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride. This reaction is generally conducted in organic solvents like dichloromethane or chloroform at room temperature .
Reactivity
The compound can undergo various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to create more complex molecular architectures.
- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives .
Anticancer Efficacy
A study focusing on related carbazole compounds demonstrated their ability to inhibit cancer cell proliferation effectively. Specific derivatives showed IC50 values indicating potent anticancer activity against various cancer cell lines, showcasing the potential of this compound as a lead compound for further development in cancer therapeutics .
Antimycobacterial Activity
In another study, a series of synthesized compounds based on this structure were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Certain derivatives exhibited remarkable activity, suggesting that modifications to the core structure can enhance biological efficacy without compromising safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Properties
BFTC (3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole)
- Structure : Features a triazine acceptor at position 9 and dibenzofuran at position 3.
- Properties :
- Key Difference : The triazine group in BFTC introduces strong electron-withdrawing properties, enhancing charge transport balance compared to the brominated analog .
26CzDBF (9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole))
- Structure : Two carbazole units attached at positions 2 and 6 of dibenzofuran.
- Properties :
- Key Difference : The absence of bromine reduces reactivity but enhances thermal stability compared to brominated derivatives .
3-Bromo-9-(4-chlorophenyl)-9H-carbazole
Halogenation Effects
Thermal and Optoelectronic Performance
*†Estimated based on structural analogs.
Substituent Position in Dibenzofuran
- Dibenzofuran-3-yl vs. In 26CzDBF, carbazoles at dibenzofuran positions 2 and 6 optimize steric interactions, enhancing device stability .
Q & A
Q. Methodological Approach
- Reproducibility Checks : Replicate reactions using identical catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and solvents (1,4-dioxane vs. THF) as in and .
- Analytical Validation : Compare NMR shifts (e.g., 3-bromo proton at δ 7.8–8.1 ppm) and HRMS data across studies .
- Computational Modeling : Density functional theory (DFT) can predict regioselectivity in bromination or coupling steps, addressing discrepancies in byproduct formation .
What characterization techniques are essential for validating purity and electronic properties?
Q. Basic Protocol
Q. Advanced Techniques
- Time-Resolved Spectroscopy : Resolves delayed fluorescence lifetimes (τd ≈ 1–10 µs) to confirm thermally activated delayed fluorescence (TADF) behavior .
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : Maps molecular orientation in thin films for device optimization .
How do structural modifications influence the compound’s performance in optoelectronic applications?
Q. Key Findings
- Dibenzo[b,d]furan vs. Dibenzo[b,d]thiophene : The latter enhances electron mobility but reduces triplet energy due to sulfur’s polarizability .
- Bromine Position : 3-bromo substitution (vs. 1- or 2-bromo) minimizes steric hindrance, improving coupling reactivity .
- Alkyl Chain Addition : N-alkylation (e.g., 4-fluorobenzyl in ) increases solubility but may disrupt crystallinity .
What computational tools are used to predict optoelectronic properties?
Q. Methodology
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets models HOMO/LUMO distribution (e.g., HOMO localized on carbazole, LUMO on triazine in ) .
- Molecular Dynamics (MD) : Simulates thin-film morphology to correlate with device efficiency .
What are the challenges in scaling up synthesis for research-grade quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
